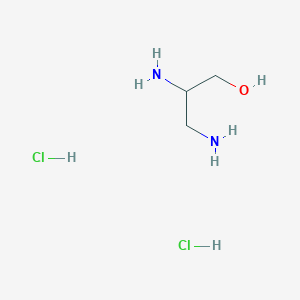

2,3-Diaminopropan-1-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Diaminopropan-1-ol dihydrochloride is a chemical compound with the molecular formula C3H12Cl2N2O and a molecular weight of 163.05 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diaminopropan-1-ol dihydrochloride typically involves the reaction of 2,3-diaminopropan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt . The compound is usually obtained as a beige solid that is soluble in water and DMSO.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diaminopropan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a wide range of substituted aminochloropropanes .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2,3-Diaminopropan-1-ol dihydrochloride serves as a crucial building block in organic synthesis. Its amino and hydroxyl functional groups allow it to participate in various chemical reactions:

- Building Block : Utilized in the synthesis of complex molecules and specialty chemicals.

- Reagent : Acts as a reagent in substitution and reduction reactions .

Biological Research

The compound is employed in biological studies due to its structural similarity to amino acids:

- Enzyme Mechanisms : Investigated for its role in enzyme mechanisms and protein interactions.

- Therapeutic Potential : Explored for potential therapeutic properties in drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its pharmacological effects:

- Precursor : Used as a precursor in the synthesis of pharmaceuticals.

- Bioactivity : Exhibits various biological activities that suggest its potential as a therapeutic agent .

Case Study 1: Synthesis of Peptide Dendrimers

In a study published in Organic Letters, researchers utilized this compound as a branching unit in synthesizing peptide dendrimers. The compound's ability to form stable linkages facilitated the formation of complex molecular architectures essential for drug delivery systems .

Case Study 2: Interaction Studies with Proteins

Another study focused on the interaction of this compound with biological macromolecules. The compound demonstrated significant binding affinity to certain enzymes, indicating its potential role as an inhibitor or modulator within biochemical pathways .

Wirkmechanismus

The mechanism of action of 2,3-Diaminopropan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes, making the compound useful in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Diamino-2-propanol: Another compound with similar structure and properties.

2,3-Diaminopropan-1-ol: The base compound without the dihydrochloride salt.

Uniqueness

2,3-Diaminopropan-1-ol dihydrochloride is unique due to its specific dihydrochloride form, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in synthetic applications where these properties are advantageous.

Biologische Aktivität

2,3-Diaminopropan-1-ol dihydrochloride (also known as l-Dap) is a compound of considerable interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is a derivative of 2,3-diaminopropanol, characterized by two amino groups and a hydroxyl group on a three-carbon backbone. The compound can be synthesized through various methods, including reductive amination of d-serine derivatives with primary amines. The synthesis often involves protecting groups to facilitate the formation of the desired diaminopropanol structure without side reactions.

Table 1: Synthesis Overview

| Step | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | d-serine + NH₂R | 2,3-diaminopropanol | 89% |

| 2 | Oxidation of alcohol group | Carboxylic acid derivative | Variable |

Inhibition of Polyamine Synthesis

One of the notable biological activities of this compound is its role as an inhibitor of polyamine synthesis. Polyamines are organic compounds that play critical roles in cell growth and differentiation. Studies have shown that l-Dap can inhibit the activity of enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC).

Research indicated that l-Dap's inhibition of ODC leads to reduced levels of putrescine and other polyamines in various cell lines, including Ehrlich ascites carcinoma cells. This effect has implications for cancer treatment, as polyamines are often upregulated in tumor cells.

Antimicrobial Properties

Another significant aspect of l-Dap's biological activity is its antimicrobial properties. It has been identified as an effective agent against certain strains of bacteria and fungi. For instance, high-content phenotypic screenings demonstrated that compounds containing l-Dap could inhibit biofilm formation in Candida albicans, a common fungal pathogen.

Case Study: Candida albicans Inhibition

In a study focused on identifying inhibitors of C. albicans biofilm formation, several compounds were tested for their ability to disrupt filamentation and biofilm development. Among these, l-Dap exhibited a dose-dependent inhibitory effect:

- Concentration Range Tested : 0.078 to 40 μM

- Inhibition Rate : Up to 70% at optimal concentrations

This highlights the potential application of l-Dap in antifungal therapies.

The mechanisms by which l-Dap exerts its biological effects include:

- Enzyme Inhibition : By inhibiting ODC and other enzymes involved in polyamine metabolism.

- Cellular Signaling Modulation : Affecting pathways related to cell growth and apoptosis.

Safety and Toxicology

While l-Dap shows promising biological activities, its safety profile must be considered. Toxicological studies indicate that at therapeutic doses, l-Dap exhibits low toxicity; however, further research is needed to fully understand its long-term effects and potential side effects.

Eigenschaften

IUPAC Name |

2,3-diaminopropan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O.2ClH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBUWJHUBADHSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.